Cas no 2137833-73-7 (Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl-)

Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- 化学的及び物理的性質
名前と識別子
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- Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl-
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- インチ: 1S/C12H21N/c1-4-11(5-2)10-13-12(6-3)8-7-9-12/h3,11,13H,4-5,7-10H2,1-2H3
- InChIKey: NZFZYNPXIMZQCC-UHFFFAOYSA-N
- ほほえんだ: C1(C#C)(NCC(CC)CC)CCC1
Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375291-2.5g |
N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |
2137833-73-7 | 2.5g |
$1903.0 | 2023-03-02 | ||
Enamine | EN300-375291-0.05g |
N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |
2137833-73-7 | 0.05g |
$816.0 | 2023-03-02 | ||
Enamine | EN300-375291-1.0g |
N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |
2137833-73-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-375291-0.25g |
N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |
2137833-73-7 | 0.25g |
$893.0 | 2023-03-02 | ||
Enamine | EN300-375291-0.1g |
N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |
2137833-73-7 | 0.1g |
$855.0 | 2023-03-02 | ||
Enamine | EN300-375291-5.0g |
N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |
2137833-73-7 | 5.0g |
$2816.0 | 2023-03-02 | ||
Enamine | EN300-375291-10.0g |
N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |
2137833-73-7 | 10.0g |
$4176.0 | 2023-03-02 | ||
Enamine | EN300-375291-0.5g |
N-(2-ethylbutyl)-1-ethynylcyclobutan-1-amine |
2137833-73-7 | 0.5g |
$933.0 | 2023-03-02 |
Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl-に関する追加情報
Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- (CAS No. 2137833-73-7): An Overview of a Novel Compound in Chemical and Pharmaceutical Research
Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- (CAS No. 2137833-73-7) is a unique and promising compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its cyclobutane ring and ethynyl group, exhibits a range of properties that make it a valuable candidate for various applications, including drug development and materials science.
The structure of Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- is particularly noteworthy. The cyclobutane ring provides a rigid framework that can influence the compound's conformational stability and reactivity. The presence of the ethynyl group adds to the compound's versatility, as it can participate in a variety of chemical reactions, such as alkyne metathesis and click chemistry. The N-(2-ethylbutyl) substituent further enhances the compound's solubility and lipophilicity, making it suitable for biological applications.
Recent studies have explored the potential of Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- in drug development. One notable area of research is its use as a ligand in the design of G protein-coupled receptor (GPCR) modulators. GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are targets for numerous therapeutic agents. The unique structure of Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- allows it to interact with specific GPCR subtypes, potentially leading to the development of more selective and effective drugs.
In addition to its potential in drug discovery, Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- has shown promise in materials science. The rigid cyclobutane ring and reactive ethynyl group make it an attractive building block for the synthesis of advanced materials with tailored properties. For example, researchers have used this compound to create novel polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and biomedical devices.
The synthesis of Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- has been optimized through various methods to improve yield and purity. One common approach involves the reaction of 1-bromo-cyclobutane with an appropriate amine followed by the introduction of the ethynyl group through a metal-catalyzed coupling reaction. This synthetic route allows for the efficient production of high-purity material, which is essential for both research and industrial applications.
From a safety perspective, Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- is generally considered to be stable under standard laboratory conditions. However, as with any chemical compound, proper handling and storage procedures should be followed to ensure safety. Researchers should consult relevant safety data sheets (SDS) for detailed information on handling, storage, and disposal.
In conclusion, Cyclobutanamine, N-(2-ethylbutyl)-1-ethynyl- (CAS No. 2137833-73-7) is a versatile compound with significant potential in both chemical and pharmaceutical research. Its unique structure makes it an attractive candidate for drug development and materials science applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.
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